molecular formula C14H8Cl3F3N2O B3042829 2-chloro-N-(2,3-dichlorobenzyl)-4-(trifluoromethyl)nicotinamide CAS No. 680213-88-1

2-chloro-N-(2,3-dichlorobenzyl)-4-(trifluoromethyl)nicotinamide

Cat. No.: B3042829
CAS No.: 680213-88-1
M. Wt: 383.6 g/mol
InChI Key: YTFHGYQQJXYMCV-UHFFFAOYSA-N
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Description

2-chloro-N-(2,3-dichlorobenzyl)-4-(trifluoromethyl)nicotinamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of chloro, dichlorobenzyl, and trifluoromethyl groups attached to a nicotinamide backbone, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,3-dichlorobenzyl)-4-(trifluoromethyl)nicotinamide typically involves multiple steps, starting from readily available precursors. The process generally includes:

    Formation of the Nicotinamide Backbone: This step involves the synthesis of the nicotinamide core, which can be achieved through various methods such as the condensation of nicotinic acid with ammonia or amines.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Chlorination and Benzylation:

Industrial Production Methods

In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,3-dichlorobenzyl)-4-(trifluoromethyl)nicotinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas or metal hydrides can convert the compound into reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the chloro or dichlorobenzyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

Scientific Research Applications

2-chloro-N-(2,3-dichlorobenzyl)-4-(trifluoromethyl)nicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,3-dichlorobenzyl)-4-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to changes in cellular pathways and biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,3-dichlorobenzyl)-N-methylacetamide
  • 2-chloro-N-(2,3-dichlorobenzyl)-N-isopropylacetamide
  • 2-chloro-N-cyclopropyl-N-(2,3-dichlorobenzyl)-acetamide

Uniqueness

Compared to similar compounds, 2-chloro-N-(2,3-dichlorobenzyl)-4-(trifluoromethyl)nicotinamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

2-chloro-N-[(2,3-dichlorophenyl)methyl]-4-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl3F3N2O/c15-9-3-1-2-7(11(9)16)6-22-13(23)10-8(14(18,19)20)4-5-21-12(10)17/h1-5H,6H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFHGYQQJXYMCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CNC(=O)C2=C(C=CN=C2Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl3F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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